Cas no 1554518-35-2 (4-(1-methyl-1H-imidazol-5-yl)-1,3-thiazol-2-amine)

4-(1-methyl-1H-imidazol-5-yl)-1,3-thiazol-2-amine 化学的及び物理的性質
名前と識別子
-
- 4-(1-methyl-1H-imidazol-5-yl)-1,3-thiazol-2-amine
- 1554518-35-2
- EN300-1828930
-
- インチ: 1S/C7H8N4S/c1-11-4-9-2-6(11)5-3-12-7(8)10-5/h2-4H,1H3,(H2,8,10)
- InChIKey: HAUQPQKYPIZTKH-UHFFFAOYSA-N
- ほほえんだ: S1C(N)=NC(=C1)C1=CN=CN1C
計算された属性
- せいみつぶんしりょう: 180.04696745g/mol
- どういたいしつりょう: 180.04696745g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 166
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.4
- トポロジー分子極性表面積: 85Ų
4-(1-methyl-1H-imidazol-5-yl)-1,3-thiazol-2-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1828930-0.5g |
4-(1-methyl-1H-imidazol-5-yl)-1,3-thiazol-2-amine |
1554518-35-2 | 0.5g |
$877.0 | 2023-09-19 | ||
Enamine | EN300-1828930-10.0g |
4-(1-methyl-1H-imidazol-5-yl)-1,3-thiazol-2-amine |
1554518-35-2 | 10g |
$6512.0 | 2023-06-02 | ||
Enamine | EN300-1828930-0.1g |
4-(1-methyl-1H-imidazol-5-yl)-1,3-thiazol-2-amine |
1554518-35-2 | 0.1g |
$804.0 | 2023-09-19 | ||
Enamine | EN300-1828930-2.5g |
4-(1-methyl-1H-imidazol-5-yl)-1,3-thiazol-2-amine |
1554518-35-2 | 2.5g |
$1791.0 | 2023-09-19 | ||
Enamine | EN300-1828930-1.0g |
4-(1-methyl-1H-imidazol-5-yl)-1,3-thiazol-2-amine |
1554518-35-2 | 1g |
$1515.0 | 2023-06-02 | ||
Enamine | EN300-1828930-5.0g |
4-(1-methyl-1H-imidazol-5-yl)-1,3-thiazol-2-amine |
1554518-35-2 | 5g |
$4391.0 | 2023-06-02 | ||
Enamine | EN300-1828930-1g |
4-(1-methyl-1H-imidazol-5-yl)-1,3-thiazol-2-amine |
1554518-35-2 | 1g |
$914.0 | 2023-09-19 | ||
Enamine | EN300-1828930-5g |
4-(1-methyl-1H-imidazol-5-yl)-1,3-thiazol-2-amine |
1554518-35-2 | 5g |
$2650.0 | 2023-09-19 | ||
Enamine | EN300-1828930-0.05g |
4-(1-methyl-1H-imidazol-5-yl)-1,3-thiazol-2-amine |
1554518-35-2 | 0.05g |
$768.0 | 2023-09-19 | ||
Enamine | EN300-1828930-0.25g |
4-(1-methyl-1H-imidazol-5-yl)-1,3-thiazol-2-amine |
1554518-35-2 | 0.25g |
$840.0 | 2023-09-19 |
4-(1-methyl-1H-imidazol-5-yl)-1,3-thiazol-2-amine 関連文献
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Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
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Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
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Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
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Yuling Mao,Meiqi Han,Caishun Chen,Xiudan Wang,Jianan Han,Yikun Gao,Siling Wang Nanoscale, 2021,13, 20157-20169
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Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
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Danyu Xia,Xiaoqing Lv,Kexian Chen,Pi Wang Dalton Trans., 2019,48, 9954-9958
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Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225
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Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
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Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
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Maxime Martinez,François Coppens,Nadine Halberstadt Phys. Chem. Chem. Phys., 2019,21, 3626-3636
4-(1-methyl-1H-imidazol-5-yl)-1,3-thiazol-2-amineに関する追加情報
Introduction to 4-(1-methyl-1H-imidazol-5-yl)-1,3-thiazol-2-amine (CAS No. 1554518-35-2)
4-(1-methyl-1H-imidazol-5-yl)-1,3-thiazol-2-amine, also known by its CAS number 1554518-35-2, is a compound of significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of thiazoles, which are heterocyclic compounds with a wide range of biological activities. The unique structural features of 4-(1-methyl-1H-imidazol-5-yl)-1,3-thiazol-2-amine make it a promising candidate for various therapeutic applications, particularly in the treatment of neurological disorders and cancer.
The chemical structure of 4-(1-methyl-1H-imidazol-5-yl)-1,3-thiazol-2-amine consists of a thiazole ring fused with an imidazole moiety, both of which are known for their bioactive properties. The thiazole ring is a five-membered heterocycle containing one sulfur and one nitrogen atom, while the imidazole ring is a five-membered heterocycle with two nitrogen atoms. The presence of these functional groups imparts the compound with specific chemical and biological characteristics that are crucial for its potential therapeutic effects.
In recent years, there has been a growing body of research focused on the pharmacological properties of thiazole derivatives. Studies have shown that compounds like 4-(1-methyl-1H-imidazol-5-yl)-1,3-thiazol-2-amine exhibit potent anti-inflammatory, antioxidant, and neuroprotective activities. These properties make it a valuable candidate for the development of new drugs targeting various diseases.
One of the key areas of interest in the study of 4-(1-methyl-1H-imidazol-5-yl)-1,3-thiazol-2-amine is its potential as an anti-cancer agent. Preclinical studies have demonstrated that this compound can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The mechanism of action involves the modulation of signaling pathways that are critical for cancer cell survival and proliferation.
Beyond its anti-cancer properties, 4-(1-methyl-1H-imidazol-5-yl)-1,3-thiazol-2-amine has also shown promise in the treatment of neurological disorders. Research has indicated that this compound can protect neurons from oxidative stress and inflammation, which are common factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The neuroprotective effects are attributed to its ability to scavenge free radicals and inhibit pro-inflammatory cytokines.
The synthesis of 4-(1-methyl-1H-imidazol-5-yl)-1,3-thiazol-2-amine involves several well-established chemical reactions. Typically, the synthesis begins with the formation of the thiazole ring through a condensation reaction between a thiourea derivative and an appropriate aldehyde or ketone. The imidazole moiety is then introduced via a substitution reaction or by coupling with an imidazole-containing reagent. The final step involves the functionalization of the amine group to achieve the desired chemical structure.
The physicochemical properties of 4-(1-methyl-1H-imidazol-5-yl)-1,3-thiazol-2-amine, such as its solubility, stability, and bioavailability, are critical factors that influence its pharmaceutical development. Researchers have optimized these properties through various strategies, including salt formation and prodrug design, to enhance its therapeutic efficacy and reduce potential side effects.
Clinical trials are currently underway to evaluate the safety and efficacy of 4-(1-methyl-1H-imidazol-5-yl)-1,3-thiazol-2-amine in human subjects. Preliminary results from phase I trials have shown promising outcomes in terms of tolerability and pharmacokinetics. These findings provide a strong foundation for advancing this compound into later stages of clinical development.
In conclusion, 4-(1-methyl-1H-imidazol-5-y l)-1,3-thiazol - 2 - amine (CAS No . 1 5 5 4 5 8 - 3 5 - 2) is a promising compound with diverse biological activities that make it a valuable candidate for further research and development in medicinal chemistry and pharmaceutical sciences. Its unique structural features and pharmacological properties offer significant potential for addressing unmet medical needs in various therapeutic areas.
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